2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI)
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Overview
Description
2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) is a chemical compound with the molecular formula C15H17N2O5P. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) typically involves the reaction of pyridine derivatives with methoxy and methyl groups under controlled conditionsThe reaction conditions often require the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
2-Pyridinemethanol: A simpler derivative without the methoxy and methyl groups.
5-Methoxy-2-pyridinemethanol: Similar structure but lacks the alpha-methyl group.
Alpha-methyl-2-pyridinemethanol: Lacks the methoxy group
Uniqueness: 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) is unique due to the presence of both methoxy and alpha-methyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse chemical reactions and applications in various fields .
Properties
CAS No. |
181820-65-5 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(5-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11NO2/c1-6(10)8-4-3-7(11-2)5-9-8/h3-6,10H,1-2H3 |
InChI Key |
RWHQBZFFRGACAK-UHFFFAOYSA-N |
SMILES |
CC(C1=NC=C(C=C1)OC)O |
Canonical SMILES |
CC(C1=NC=C(C=C1)OC)O |
Synonyms |
2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) |
Origin of Product |
United States |
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